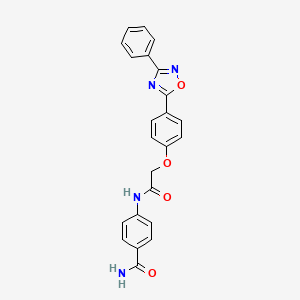
4-(2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzamide is a chemical compound that has attracted significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 4-(2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are essential for cancer cell growth and proliferation.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are complex and varied. Studies have shown that it can induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-(2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzamide in lab experiments is its potent anti-cancer properties. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in experiments.
Zukünftige Richtungen
There are several future directions for the study of 4-(2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzamide. One direction is to further investigate its anti-cancer properties and potential use in cancer treatment. Another direction is to study its potential use in other fields, such as inflammation and angiogenesis. Additionally, future research could focus on optimizing its use in lab experiments and understanding its mechanism of action in more detail.
Conclusion
In conclusion, this compound is a chemical compound with promising applications in various fields, particularly in cancer research. Its potent anti-cancer properties and complex biochemical and physiological effects make it an interesting subject for future research.
Synthesemethoden
The synthesis of 4-(2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzamide involves several steps. First, 4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenol is reacted with 2-bromoacetyl chloride to form 2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetyl chloride. Next, this intermediate is reacted with 4-aminobenzamide to form the final product.
Wissenschaftliche Forschungsanwendungen
The scientific research application of 4-(2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzamide is diverse and has been studied in various fields. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that it has potent anti-cancer properties and can inhibit the growth of various types of cancer cells.
Eigenschaften
IUPAC Name |
4-[[2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O4/c24-21(29)15-6-10-18(11-7-15)25-20(28)14-30-19-12-8-17(9-13-19)23-26-22(27-31-23)16-4-2-1-3-5-16/h1-13H,14H2,(H2,24,29)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYVDGLCBBRRXCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)OCC(=O)NC4=CC=C(C=C4)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


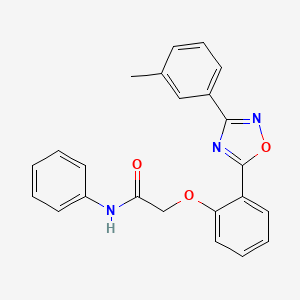
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-trimethoxybenzamide](/img/structure/B7717517.png)

![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzenesulfonamide](/img/structure/B7717532.png)
![3-(2,5-dimethoxyphenyl)-N-(3-acetamidophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7717534.png)
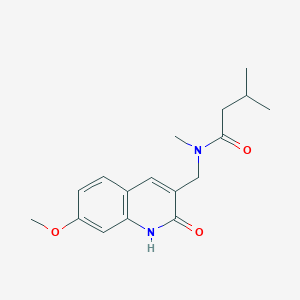

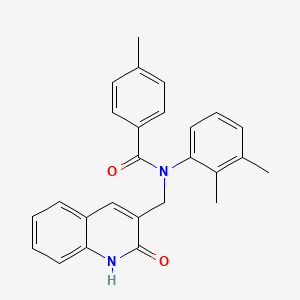

![3-(2-chlorophenyl)-N-(2-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7717573.png)
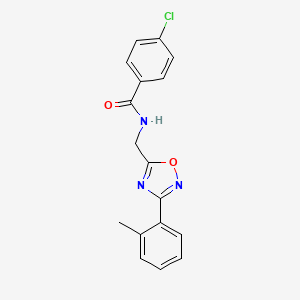
![N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7717603.png)
